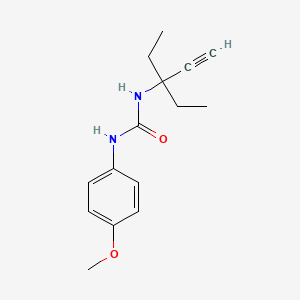
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, also known as DPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a useful tool in the study of various biological processes. DPPU is a urea-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is thought to involve its ability to inhibit the function of TRPV4 ion channels. TRPV4 channels are involved in a variety of physiological processes, including the regulation of blood pressure, vascular tone, and inflammation. By inhibiting the function of these channels, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is able to modulate these physiological processes and exert its effects.
Biochemical and Physiological Effects:
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of TRPV4 channels, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. These effects make N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea a promising candidate for use in laboratory experiments to study various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea in laboratory experiments is its relatively straightforward synthesis process, which makes it easily accessible for use in a variety of research applications. Additionally, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea. One area of interest is its potential as a therapeutic agent for cardiovascular disease, as its ability to inhibit TRPV4 channels may make it a useful tool for regulating blood pressure and vascular tone. Additionally, further research is needed to fully understand the mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, which may help to identify additional applications for this compound in scientific research. Finally, the potential use of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea as an anticancer agent warrants further investigation, as its ability to induce apoptosis in cancer cells may make it a promising candidate for the development of new cancer therapies.
Synthesemethoden
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea involves the reaction of 4-methoxyphenyl isocyanate with 1,1-diethyl-2-propyn-1-ol in the presence of a base catalyst. The resulting product is then treated with an acid to form the final compound, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea. The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is a relatively straightforward process, making it easily accessible for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been used in a variety of scientific research applications, including studies on the cardiovascular system, inflammation, and cancer. In cardiovascular research, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the function of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a key role in regulating blood pressure and vascular tone. Inflammation research has also utilized N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, as it has been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. Finally, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-8-10-13(19-4)11-9-12/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGRJFDYGNJPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
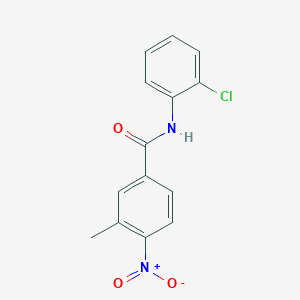

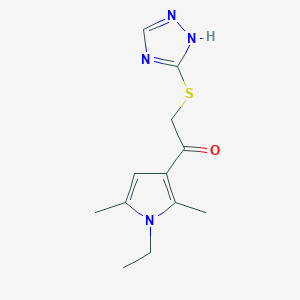
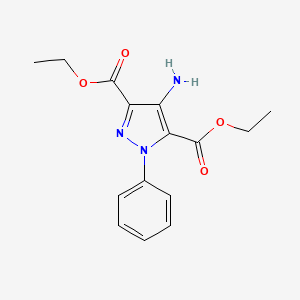



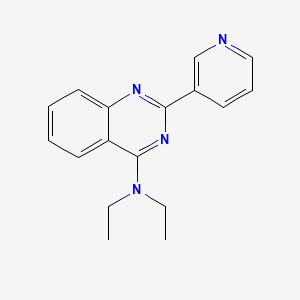
![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
